3,5-Dimethoxy-4-(propan-2-yl)aniline
Description
3,5-Dimethoxy-4-(propan-2-yl)aniline is a substituted aniline derivative characterized by a methoxy group at positions 3 and 5 of the benzene ring and an isopropyl substituent at position 2. Its molecular formula is C₁₁H₁₇NO₂, with the SMILES notation CC(C)C1=C(C=C(C=C1OC)N)OC and InChIKey OLLLZDJQQIVQKZ-UHFFFAOYSA-N . The compound is commonly utilized in pharmaceutical research as a hydrochloride salt (CAS: 1432680-55-1), as noted in supplier catalogs and patent applications .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,5-dimethoxy-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,12H2,1-4H3 |
InChI Key |
OLLLZDJQQIVQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1OC)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 3,5-Dimethoxy-4-(propan-2-yl)aniline with structurally related aniline derivatives, emphasizing substituent effects, electronic properties, and applications:
Key Observations
Electronic Effects: Methoxy groups in the target compound enhance ring activation for electrophilic substitution, whereas trifluoromethyl (-CF₃) and chloro (-Cl) substituents in analogs deactivate the ring .
Synthetic Utility :
- The target compound’s hydrochloride form is optimized for pharmaceutical use, while analogs like 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Pyrazole- and pyridine-containing analogs (e.g., ) may exhibit improved binding affinity in drug discovery due to heterocyclic motifs.
Purification and Handling :
Pharmaceutical Relevance
The hydrochloride salt of This compound is marketed by suppliers like EOS Med Chem for medicinal chemistry research, though specific biological data are undisclosed . Its structural analogs, such as the pyrazole derivative , are explored for targeted therapies due to their modular substituents.
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